2-Dodecyl-p-cresol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

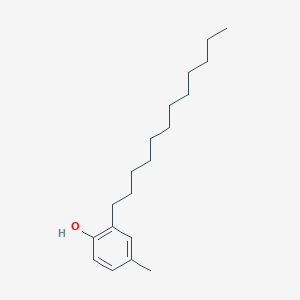

2-Dodecyl-p-cresol is a useful research compound. Its molecular formula is C19H32O and its molecular weight is 276.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2-Dodecyl-p-cresol, also known as Benzotriazolyl Dodecyl p-Cresol, is primarily used as a UV light stabilizer and absorber . Its primary targets are light-sensitive colorants, fragrances, natural compounds, and other sensitive ingredients in various products .

Mode of Action

The compound works by absorbing UV light, thereby protecting the targeted substances from UV-light induced decomposition reactions . This prevents fading or discoloration of products that are exposed to light .

Biochemical Pathways

Cresols are also known to be degraded to 2-methyl-4-oxalocrotonate .

Pharmacokinetics

It’s known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Result of Action

The primary result of the action of this compound is the stabilization of transparent packaged products . It protects colors, fragrances, natural compounds, and other sensitive ingredients from photolytic and/or photo-oxidative degradation, thus providing long-lasting shelf life even with light-sensitive formulations .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as light exposure. As a UV absorber, its action is particularly relevant in environments with high UV exposure . It is specifically tailored to the needs of the personal care industry .

Análisis Bioquímico

Biochemical Properties

2-Dodecyl-p-cresol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with brain-derived neurotrophic factor (BDNF) and neurofilament subunits in neuronal cells . These interactions are crucial for the differentiation and structural remodeling of neuronal cells. Additionally, this compound has been observed to induce oxidative stress, which in turn activates redox-sensitive genes and stimulates the release of BDNF .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound potentiates nerve growth factor-induced differentiation by promoting the secretion of BDNF and increasing the expression of neurofilament subunits . This compound also induces mild oxidative stress, which can have adaptive and compensatory effects on neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It has been shown to activate redox-sensitive genes by inducing oxidative stress, leading to the secretion of BDNF and the expression of neurofilament subunits . Additionally, this compound interacts with various enzymes involved in oxidative stress response, further amplifying its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce oxidative stress and activate redox-sensitive genes over extended periods, leading to sustained changes in cellular function . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to induce mild oxidative stress and promote neuronal differentiation, while high doses can exacerbate oxidative stress and lead to adverse effects on cellular function . In animal models, high doses of this compound have been associated with increased anxiety-like behaviors and hyperactivity, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress response and neurotrophic factor signaling. The compound interacts with enzymes such as HpdBCA decarboxylase, which is responsible for the decarboxylation of p-hydroxyphenylacetic acid (p-HPA) to p-cresol . This interaction is crucial for the compound’s role in modulating oxidative stress and promoting neuronal differentiation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . Additionally, this compound interacts with binding proteins that facilitate its transport and distribution within cells, ensuring its effective localization and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . In neuronal cells, this compound is primarily localized in the cytoplasm and nucleus, where it interacts with redox-sensitive genes and neurotrophic factors .

Propiedades

IUPAC Name |

2-dodecyl-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDBOZHPSDAPFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC(=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347621 |

Source

|

| Record name | 2-Dodecyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25912-91-8 |

Source

|

| Record name | 2-Dodecyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)